8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one

Lipophilicity Drug-likeness Computed physicochemical properties

8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one (CAS 1822485-35-7; molecular formula C₇H₁₂N₂O₂; MW 156.18 g/mol) is a saturated bicyclic heterocycle comprising an oxazolidinone ring fused to a piperidine ring, bearing a primary amino substituent at the 8-position. The compound is commercially available from multiple research-chemical suppliers in both racemic form (CAS 1822485-35-7) and as the stereochemically defined (8R,8aS)-enantiomeric pair (CAS 1434141-82-8), with typical purities of 95–98%.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B12986559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(C2COC(=O)N2C1)N
InChIInChI=1S/C7H12N2O2/c8-5-2-1-3-9-6(5)4-11-7(9)10/h5-6H,1-4,8H2
InChIKeyPUZTYQVUHNYBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one: Core Identity, Available Forms, and Structural Context for Procurement Decision-Making


8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one (CAS 1822485-35-7; molecular formula C₇H₁₂N₂O₂; MW 156.18 g/mol) is a saturated bicyclic heterocycle comprising an oxazolidinone ring fused to a piperidine ring, bearing a primary amino substituent at the 8-position [1]. The compound is commercially available from multiple research-chemical suppliers in both racemic form (CAS 1822485-35-7) and as the stereochemically defined (8R,8aS)-enantiomeric pair (CAS 1434141-82-8), with typical purities of 95–98% . Its computed physicochemical profile—XLogP3 of −0.4, topological polar surface area (TPSA) of 55.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it in a polarity range distinct from the des-amino core scaffold (CAS 42329-17-9; XLogP3 +0.8; TPSA 29.5 Ų) and the bulkier N-benzyl analog (CAS 1434141-96-4; XLogP3 +1.6; TPSA 41.6 Ų) [2].

Why 8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one Cannot Be Replaced by Generic Oxazolo-Piperidinone Scaffolds


The oxazolo[3,4-a]pyridin-3-one scaffold is chemically modular: substitution at the 8-position fundamentally alters computed LogP, hydrogen-bonding capacity, and TPSA, which collectively govern solubility, permeability, and molecular recognition in biological and synthetic contexts [1]. The unsubstituted core (CAS 42329-17-9) lacks the primary amine and consequently possesses zero hydrogen bond donors and a TPSA roughly half that of the 8-amino derivative (29.5 vs. 55.6 Ų), predicting markedly lower aqueous solubility and altered target-engagement profiles [2]. The N-benzyl analog (CAS 1434141-96-4) introduces three rotatable bonds and a lipophilic phenyl ring absent in the 8-amino compound, shifting LogP from −0.4 to +1.6 and increasing molecular weight by ~58%. These computed property differences—particularly the 8-amino compound's uniquely low LogP combined with the highest TPSA in its analog series—mean that generic substitution with a scaffold-sharing analog will predictably alter solubility, membrane partitioning, and hydrogen-bonding pharmacophoric features, undermining reproducibility in any assay or synthetic sequence where the free primary amine is mechanistically or structurally required [3].

Quantitative Differentiation of 8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one from Its Closest Structural Analogs


Computed Lipophilicity: LogP Difference of −1.2 Units Versus the Des-Amino Core Scaffold

The 8-amino substituent dramatically lowers computed lipophilicity relative to the unsubstituted hexahydro-oxazolo[3,4-a]pyridin-3-one scaffold. The target compound has an XLogP3 of −0.4, whereas the des-amino core (CAS 42329-17-9) has an XLogP3 of +0.8 [1]. This −1.2 log unit shift crosses the threshold between moderately lipophilic and hydrophilic character, predicting a >10-fold difference in octanol–water partition coefficient. In drug-discovery contexts where CNS penetration or oral absorption are governed by LogP, this magnitude of difference is sufficient to move a compound between favorable and unfavorable property space [2].

Lipophilicity Drug-likeness Computed physicochemical properties Solubility prediction

Hydrogen-Bond Donor Capacity: The 8-Amino Group Confers a Unique HBD Count of 1 Absent in the Core Scaffold

The primary amine at position 8 provides the target compound with one hydrogen bond donor (HBD), whereas the des-amino core scaffold (CAS 42329-17-9) has an HBD count of zero [1]. This is a binary difference—the core scaffold entirely lacks HBD capability—meaning any pharmacophore model, docking study, or synthetic derivatization requiring a hydrogen-bond-donating amine cannot be executed with the unsubstituted analog. The N-benzyl analog (CAS 1434141-96-4) also possesses one HBD but carries a secondary benzylamine rather than a primary amine, introducing a bulkier, more lipophilic substituent with additional rotatable bonds [2].

Hydrogen bonding Pharmacophore modeling Structure–activity relationships Medicinal chemistry

Topological Polar Surface Area: 88% Higher TPSA Than the Des-Amino Core Scaffold

The topological polar surface area (TPSA) of the target compound is 55.6 Ų, compared to 29.5 Ų for the des-amino core scaffold—an 88% increase [1]. This difference exceeds commonly applied TPSA thresholds for oral bioavailability prediction (typically <140 Ų for CNS penetration and <60 Ų for favorable intestinal absorption) [2]. While both compounds fall below the 140 Ų CNS cutoff, the target compound's TPSA is near the upper boundary associated with optimal oral absorption, whereas the core scaffold sits well below it. The N-benzyl analog has an intermediate TPSA of 41.6 Ų, reflecting the balance between the polar amine and the lipophilic benzyl group [3].

Polar surface area Membrane permeability Drug-likeness ADME prediction

Stereochemical Definition: Availability of Both Racemic and Enantiomerically Defined Forms Enables Chirality-Controlled Studies

The target compound is commercially available in two distinct stereochemical forms: a racemic mixture (CAS 1822485-35-7) and the stereochemically defined (8R,8aS)-enantiomer (CAS 1434141-82-8), with the latter offered at ≥95% purity by multiple vendors . The (8R,8aS) configuration places the amino group and the ring-junction hydrogen in a defined cis relationship, as confirmed by the InChI stereochemical descriptors (/t5-,6-/m1/s1) [1]. By contrast, the des-amino core scaffold (CAS 42329-17-9) has one undefined stereocenter and lacks the C-8 substituent that generates the second stereocenter, making it stereochemically less complex and not suitable as a chiral building block [2].

Chiral building blocks Stereochemistry Enantiomeric purity Asymmetric synthesis

Scaffold Relationship to TLR4-Modulating 5-Aminohexahydro-Trihydroxy Derivatives: Class-Level Inference for Innate Immune Targeting

The oxazolo[3,4-a]pyridin-3-one scaffold is the core framework of a recently disclosed class of TLR4 agonists and antagonists, exemplified by 5-aminohexahydro-6,7,8-trihydroxy-3H-oxazolo[3,4-a]pyridin-3-one (nojirimycin-derived glycolipid mimetics) described in WO/2023/073005 [1]. The target compound shares the identical bicyclic oxazolidinone-piperidine core but carries an amino group at the 8-position rather than the 5-position and lacks the 6,7,8-trihydroxy substitution pattern. This scaffold homology suggests potential utility as a simplified pharmacophoric probe or synthetic intermediate for TLR4-targeted compound libraries. No direct comparative biological data are available for the 8-amino derivative against the 5-amino-trihydroxy TLR4 modulators; this is a class-level inference based on shared core topology [2].

TLR4 modulators Innate immunity Glycolipid mimetics Immunomodulation

Molecular Complexity and Rotatable Bond Count: A Conformationally Constrained Amino-Bicyclic Scaffold

The target compound has zero rotatable bonds, indicating a fully conformationally constrained bicyclic system where the primary amine is the only exocyclic functional group capable of free rotation [1]. In contrast, the N-benzyl analog (CAS 1434141-96-4) has three rotatable bonds due to the benzylamino side chain, and the des-amino core has zero rotatable bonds but lacks the amino functional handle [2]. The molecular complexity score (183 for the target, 158 for the des-amino core, 302 for the N-benzyl analog) quantifies the intermediate structural elaboration of the 8-amino scaffold, positioning it between the minimal core and the more elaborate benzyl derivative [3]. This property profile—low rotatable bond count with a reactive primary amine—makes the compound attractive as a rigid chiral scaffold for fragment-based or diversity-oriented synthesis.

Conformational restriction Molecular complexity Fragment-based drug design Scaffold diversity

Procurement-Driven Application Scenarios for 8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one: Where the Evidence Supports Prioritization


Chiral Scaffold for Diversity-Oriented Synthesis and Fragment-Based Drug Design

The compound's rigid bicyclic core (zero rotatable bonds), combined with a synthetically versatile primary amine at the 8-position and the availability of the (8R,8aS)-enantiomer at ≥95% purity, makes it a well-defined chiral building block for constructing compound libraries [1]. Its intermediate molecular complexity (score 183)—higher than the des-amino core (158) but lower than the N-benzyl analog (302)—provides a balance of scaffold elaboration and synthetic accessibility. Researchers requiring a conformationally constrained, amine-functionalized heterocyclic scaffold for fragment growth or parallel synthesis should prioritize this compound over the simpler des-amino core, which lacks the amine derivatization handle, or the bulkier N-benzyl analog, whose three rotatable bonds introduce conformational flexibility [2].

Physicochemical Probe for Hydrogen-Bond-Dependent Target Engagement Studies

In target-engagement or pharmacophore-validation studies where a primary amine hydrogen bond donor is mechanistically required, the target compound (HBD = 1; TPSA = 55.6 Ų) is the appropriate choice over the des-amino core scaffold (HBD = 0; TPSA = 29.5 Ų), which cannot satisfy this pharmacophoric requirement [1]. The compound's high TPSA-to-LogP ratio (TPSA 55.6 Ų at LogP −0.4) predicts favorable aqueous solubility relative to more lipophilic analogs, making it suitable for biochemical assays conducted under physiological buffer conditions where compound precipitation is a concern [2].

Synthetic Intermediate or Pharmacophoric Comparator for TLR4-Modulator Medicinal Chemistry Programs

For research groups engaged in developing TLR4 agonists or antagonists based on the oxazolo[3,4-a]pyridin-3-one scaffold (as disclosed in WO/2023/073005), the 8-amino derivative offers a structurally simplified, synthetically more accessible analog of the 5-amino-6,7,8-trihydroxy chemotype [1]. It may serve as a negative-control compound (lacking the trihydroxy pattern essential for TLR4 binding), a synthetic intermediate for late-stage hydroxylation, or a scaffold for parallel SAR exploration around the amino substitution position. While no direct TLR4 activity data exist for this compound, its core scaffold identity with the patented TLR4-modulator series provides a rational basis for its inclusion in such programs, particularly when a less functionalized comparator is needed [2].

Analytical Standard or Reference Material for Oxazolo-Piperidinone Scaffold Characterization

The compound's well-defined stereochemistry (two defined stereocenters in the (8R,8aS)-form), combined with commercial availability at specified purity (95–97%) from multiple vendors and full spectroscopic characterization data (including InChI, SMILES, and GC-MS reference spectra for the scaffold class), supports its use as an analytical reference standard for method development, impurity profiling, or chiral separation validation involving oxazolo[3,4-a]pyridin-3-one derivatives [1]. Its computed property profile—particularly the distinctive LogP of −0.4 and TPSA of 55.6 Ų—provides unambiguous identification parameters for chromatographic method development [2].

Quote Request

Request a Quote for 8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.